molecular formula C13H16O10 B120199 beta-Glucogallin CAS No. 13405-60-2

beta-Glucogallin

Cat. No. B120199
CAS RN: 13405-60-2
M. Wt: 332.26 g/mol
InChI Key: GDVRUDXLQBVIKP-HQHREHCSSA-N
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Description

Beta-glucogallin is a key precursor in the biosynthesis of gallotannins, which are polyphenolic compounds found in many plants. Gallotannins are known for their diverse biological activities, including antimicrobial and antioxidant properties. The biosynthesis of gallotannins involves the enzymatic transformation of beta-glucogallin, which is 1-O-galloyl-beta-D-glucose, into more complex structures such as 1,2,3,4,6-pentagalloylglucose. This process is catalyzed by specific enzymes, such as galloyltransferases, which have been studied in various plant species including Rhus typhina and Quercus robur .

Synthesis Analysis

The synthesis of gallotannins from beta-glucogallin is a complex process that involves several enzymatic steps. In Rhus typhina leaves, an enzyme known as beta-glucogallin: hexagalloylglucose 3-O-galloyltransferase has been isolated, which specifically acylates the 3-position of hexagalloylglucose to produce heptagalloylglucose with a 3-O-meta-trigalloyl side-chain . Similarly, in Quercus robur, an enzyme catalyzes the formation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose from beta-glucogallin and 1,2,3,6-tetra-O-galloyl-beta-D-glucose, demonstrating the specificity of these enzymes for their substrates .

Molecular Structure Analysis

The molecular structure of beta-glucogallin consists of a glucose moiety esterified with a gallic acid at the first hydroxyl group. This structure is crucial for its role as a substrate in the synthesis of gallotannins. The enzymes involved in this process recognize the specific structure of beta-glucogallin and catalyze the transfer of galloyl groups to form larger polyphenolic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the transformation of beta-glucogallin into gallotannins are primarily transfer reactions, where galloyl groups are transferred from beta-glucogallin to other acceptor molecules. These reactions are highly specific and are catalyzed by galloyltransferases, which recognize the particular structure of beta-glucogallin and the acceptor molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-glucogallin, such as solubility, stability, and reactivity, are influenced by its phenolic structure. The presence of the galloyl group imparts certain antioxidant properties to the molecule. The enzymes that catalyze the synthesis of gallotannins from beta-glucogallin have been reported to have specific pH optima and temperature stability ranges, which are important for their activity and the overall biosynthetic process .

Scientific Research Applications

Therapeutic Potential in Diabetic Eye Disease

Beta-Glucogallin (BGG), identified as a significant component of the Emblica officinalis medicinal plant, has been researched for its potent and selective inhibition of aldose reductase (AKR1B1). This has led to its consideration as a therapeutic lead in the treatment of diabetic eye diseases. The development of amide-linked glucoside derivatives of BGG has shown promising stability and potency, enhancing its therapeutic potential in this field (Li et al., 2014).

Pharmacological Activities

BGG, a polyphenolic ester and a primary metabolite in hydrolyzable tannin biosynthesis, is found in various fruits like amla and pomegranate. Its free radical scavenging properties are believed to confer protection against several diseases, including diabetes and its complications, inflammation, hepatic and skin damage from UV exposure. BGG formulations have shown positive effects as nutraceuticals, and its semi-synthetic derivatives are being developed for enhanced pharmacokinetics and pharmacodynamics (Khan et al., 2022).

Inhibition of Advanced Glycation End Products

BGG isolated from Asparagus racemosus roots exhibits significant inhibitory activity against the formation of advanced glycation end products (AGEs). This activity is crucial for mitigating chronic ailments such as diabetes-related complications, atherosclerosis, and neurodegenerative diseases. BGG's ability to reduce fructose-, glucose-, and methylglyoxal-induced glycation highlights its potential as a pharmacological agent against AGEs-related metabolic disorders (Ahmad et al., 2022).

Role in Cataract Protection

Research on BGG's protective effect on cataract development, particularly against methylglyoxal-induced oxidative stress, has been conducted. The studies demonstrate BGG's ability to attenuate reactive oxygen species levels and improve antioxidant enzyme activity in lens epithelial cells, suggesting its potential as a drug for cataract prevention (Ma et al., 2019).

Anti-Inflammatory and Antioxidant Effects

Beta-glucogallin has been evaluated for its anti-oxidant and anti-inflammatory effects, showing promising results in both in vitro and in vivo studies. Pre-treatment with BGG in macrophages inhibited the expression of pro-inflammatory cytokines and improved the survival rate in mice models of sepsis. These findings indicate BGG's therapeutic potential in inflammatory conditions and toxic shock syndrome (Singh et al., 2022).

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRUDXLQBVIKP-HQHREHCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928396
Record name 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Glucogallin

CAS RN

13405-60-2
Record name 1-O-Galloyl-β-D-glucose
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Glucogallin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013405602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-O-Galloyl beta-D-glucopyranoside
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Record name .BETA.-GLUCOGALLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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